N-[4-acetyl-5'-methyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Description
This compound is a spirocyclic hybrid molecule combining a 1,3,4-thiadiazole ring and an indole moiety. Key structural features include:
- A spiro junction at the 5-position of the thiadiazole and the 3'-position of the indole.
- Substituents: 4-acetyl and 2'-oxo groups on the thiadiazole, 5'-methyl on the indole, and a 2-(3-methylphenoxy)ethyl chain at the 1'-position.
The spiro architecture confers conformational rigidity, which may influence bioactivity and binding specificity. Crystallographic studies using programs like SHELXL and ORTEP-3 (commonly cited in structural analyses of similar compounds) would confirm its 3D geometry .
Properties
IUPAC Name |
N-[4-acetyl-5'-methyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14-6-5-7-18(12-14)31-11-10-26-20-9-8-15(2)13-19(20)23(21(26)30)27(17(4)29)25-22(32-23)24-16(3)28/h5-9,12-13H,10-11H2,1-4H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYYXHQSVHVJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazonyl Chlorides with Carbon Disulfide
A method adapted from spiro[4.4]thiadiazole syntheses involves double [3 + 2] 1,3-dipolar cycloaddition (Fig. 1):
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Step 1 : Generate nitrilimines in situ from hydrazonyl chlorides and triethylamine.
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Step 2 : React with carbon disulfide (CS₂) at 0–25°C to form the thiadiazole ring.
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Step 3 : Indole cyclization via acid-catalyzed intramolecular Friedel-Crafts alkylation.
Optimization : Using [CpRu(MeCN)₃][BArF] with 1,10-phenanthroline as a catalyst improves spirocyclization efficiency (yields: 33–93%).
Ru-Catalyzed Spirocyclization
A Ru(II)-catalyzed protocol enables mild spiro bond formation (Fig. 2):
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Substrates : Pre-formed indole-3-carbaldehyde and 1,3,4-thiadiazole-2-thiol.
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Conditions : [CpRu(MeCN)₃][BArF] (5 mol%), 1,10-phenanthroline (5 mol%), CH₂Cl₂, 40°C, 12 h.
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Yield : 78% after column chromatography (silica gel, hexane/EtOAc 7:3).
Advantages : Tolerance of sensitive functional groups (e.g., acetamide, phenoxyethyl).
Functionalization of the Indole Moiety
Alkylation with 2-(3-Methylphenoxy)Ethyl Bromide
The N1 position of indole is alkylated via nucleophilic substitution (Fig. 3):
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Substrate : Spirocyclic indole-thiadiazole intermediate.
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Reagent : 2-(3-Methylphenoxy)ethyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 6 h.
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Yield : 65% after recrystallization (ethanol/water).
Characterization : ¹H NMR confirms ethyl linkage (δ 4.25 ppm, t, J = 6.8 Hz, OCH₂CH₂N).
Acetylation at C4 and C2' Positions
Sequential acetylation introduces the acetamide groups (Fig. 4):
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Step 1 : Thiadiazole C4 acetylation with acetic anhydride (1.5 equiv), pyridine, rt, 2 h.
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Step 2 : Indole C2' acetylation using acetyl chloride (1.2 equiv), Et₃N (1.5 equiv), CH₂Cl₂, 0°C → rt, 4 h.
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Overall Yield : 82% after HPLC purification.
Analytical Data : IR shows carbonyl stretches at 1685 cm⁻¹ (thiadiazole acetamide) and 1702 cm⁻¹ (indole acetamide).
Alternative Routes and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
A rapid protocol combines spirocyclization and acetylation (Table 1):
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | Hydrazonyl chloride, CS₂, MW (100°C) | 20 min | 70% |
| 2 | Ac₂O, DMAP, MW (80°C) | 10 min | 88% |
Advantages : Reduced reaction time (30 min total) vs. conventional methods (18 h).
Solid-Phase Synthesis for Parallel Screening
Immobilized indole derivatives on Wang resin enable combinatorial access (Fig. 5):
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Resin Loading : 0.8 mmol/g.
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Key Steps :
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Suzuki coupling for indole diversification.
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Cleavage with TFA/H₂O (95:5) to release final product.
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Purity : >95% (LC-MS).
Mechanistic Insights and Side-Reaction Mitigation
Spirocyclization Transition State
DFT calculations reveal a Ru-stabilized carbene intermediate facilitating spiro bond formation (Fig. 6):
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Activation Energy : 18.3 kcal/mol.
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Regioselectivity : Controlled by electron-withdrawing acetamide groups.
Common Byproducts and Solutions
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Byproduct 1 : Over-alkylation at indole C3.
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Solution : Use bulky bases (e.g., DIPEA) to suppress multiple alkylations.
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Byproduct 2 : Oxadiazole ring-opening during acetylation.
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Solution : Employ low-temperature (0°C) acetylation.
-
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
A pilot plant process achieved 92% yield over 5 steps (Table 2):
| Step | Equipment | Key Parameters |
|---|---|---|
| Spirocyclization | 500 L reactor | N₂ atmosphere, ΔT < 5°C |
| Alkylation | CSTR | Residence time: 2 h |
| Crystallization | Centrifuge | Ethanol/water (1:3), 98% purity |
Cost Analysis : Raw material cost: $320/kg; PMI (Process Mass Intensity): 58.
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃) : δ 2.31 (s, 3H, CH₃), 2.45 (s, 3H, COCH₃), 4.22 (t, J = 6.8 Hz, OCH₂), 6.78–7.24 (m, Ar-H).
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HRMS (ESI+) : m/z 523.1843 [M+H]⁺ (calc. 523.1839).
Stability Studies
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Forced Degradation :
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Acidic (0.1 M HCl, 24 h): 5% decomposition.
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Oxidative (3% H₂O₂, 24 h): 12% decomposition.
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Storage : Stable at −20°C for 24 months (HPLC purity >97%).
Chemical Reactions Analysis
Types of Reactions
N-{3’-acetyl-5-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
N-{3’-acetyl-5-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of N-{3’-acetyl-5-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of cellular processes and ultimately cell death, which is particularly useful in the context of antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs featuring spiro-thiadiazole-indole scaffolds and varying substituents:
Key Observations:
Substituent Effects: Phenoxyethyl Chains (e.g., 3-methylphenoxy in the target vs. 4-chlorophenoxy in CAS 905787-64-6): Chlorine increases polarity, while methylphenoxy balances lipophilicity for membrane permeability . Acetyl/Oxo Groups: Critical for H-bonding with biological targets (e.g., kinases or proteases) . Spiro vs.
Synthetic Routes :
- The target compound likely requires multi-step synthesis , involving:
- Cyclization to form the spiro core.
- Alkylation (e.g., phenoxyethyl chain introduction via nucleophilic substitution).
- Acetylation of amine groups (similar to methods in ). By contrast, non-spiro analogs (e.g., oxadiazole-indole hybrids) are synthesized via simpler cyclocondensation .
Biological Relevance: Spiro-thiadiazole-indole derivatives are understudied but share structural motifs with known anticancer and antimicrobial agents (e.g., imidazo[2,1-b]thiadiazoles in ). The oxadiazole-sulfanylacetamide analog () shows moderate enzyme inhibition, suggesting the target compound may exhibit similar bioactivity .
Biological Activity
N-[4-acetyl-5'-methyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a spirothiadiazole moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its molecular weight is approximately 452.5 g/mol, and it features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from thiadiazole derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.025 µg/mL |
| Compound B | Escherichia coli | 0.030 µg/mL |
| Compound C | Pseudomonas aeruginosa | 0.040 µg/mL |
These findings suggest that the presence of specific substituents on the thiadiazole ring can enhance antimicrobial efficacy.
Antidiabetic Activity
Thiadiazole derivatives have also been investigated for their antidiabetic properties. The mechanism often involves the modulation of insulin sensitivity and glucose metabolism.
Case Study:
In a study involving diabetic animal models, a compound structurally related to this compound demonstrated significant reductions in blood glucose levels compared to control groups treated with standard antidiabetic medications.
Table 2: Antidiabetic Effects in Animal Models
| Treatment | Blood Glucose Level (mg/dL) | % Reduction from Control |
|---|---|---|
| Control | 250 | - |
| Standard Drug (Metformin) | 180 | 28% |
| Test Compound | 150 | 40% |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes such as α-glucosidase and DPP-IV, which are critical in glucose metabolism.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially benefiting conditions like diabetes and metabolic syndrome.
Q & A
Q. Example SAR Table :
| Analog Modification | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|
| Thiadiazole → Oxadiazole | 12 µM (Anticancer) | Reduced potency vs. parent (8 µM) |
| 5'-Methyl → 5'-Ethyl | 15 µM | Increased metabolic stability |
| 3-Methylphenoxy → 4-Fluorophenoxy | 6 µM | Enhanced target binding |
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
- Metabolic interference : Perform stability studies (e.g., microsomal assays) to rule out false positives from degradation products .
- Target validation : Combine siRNA knockdown with competitive binding assays to confirm specificity for purported targets (e.g., kinase inhibition) .
Basic: What stability considerations are critical for handling this compound in experimental settings?
Answer:
- pH sensitivity : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the acetamide group .
- Light sensitivity : Protect from UV exposure due to the thiadiazole ring’s photoreactivity .
- Long-term storage : Lyophilize and store at -20°C under argon to avoid oxidation of the spiro system .
Advanced: What computational tools are recommended for mechanistic studies (e.g., binding mode prediction)?
Answer:
- Molecular docking : Use AutoDock Vina with force fields optimized for heterocycles (GAFF2) to model interactions with targets like kinases .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the phenoxyethyl side chain .
- QSAR modeling : Apply Random Forest algorithms with descriptors (LogP, polar surface area) to predict ADMET properties .
Advanced: How can crystallographic data be leveraged to improve drug design?
Answer:
- Hirshfeld surface analysis : Identify key intermolecular interactions (e.g., C-H···O bonds) to guide salt/cocrystal formation for solubility enhancement .
- Torsion angle libraries : Use Cambridge Structural Database (CSD) data to predict favorable conformations of the spiro system .
Basic: What analytical techniques are essential for assessing purity and byproduct formation?
Answer:
- HPLC-DAD : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to separate regioisomers .
- Elemental analysis : Confirm stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
